molecular formula C19H16FNOS B11365178 4-fluoro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-fluoro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11365178
M. Wt: 325.4 g/mol
InChI Key: SSXREXXJPPHHLB-UHFFFAOYSA-N
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Description

4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound It is characterized by the presence of a fluorine atom, a methylphenyl group, and a thiophenylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-fluorobenzoic acid with an amine derivative under appropriate conditions.

    Introduction of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Thiophenylmethyl Group: This can be done through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic reagents (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may have several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the thiophenylmethyl group, which may affect its chemical properties and applications.

    N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Does not contain the fluorine atom, potentially altering its reactivity and biological activity.

    4-FLUORO-N-(4-METHYLPHENYL)-N-METHYLBENZAMIDE: Missing the thiophenyl group, which could influence its overall behavior in chemical reactions and applications.

Uniqueness

The presence of both the fluorine atom and the thiophenylmethyl group in 4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C19H16FNOS

Molecular Weight

325.4 g/mol

IUPAC Name

4-fluoro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16FNOS/c1-14-4-10-17(11-5-14)21(13-18-3-2-12-23-18)19(22)15-6-8-16(20)9-7-15/h2-12H,13H2,1H3

InChI Key

SSXREXXJPPHHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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